3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine
Description
3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative characterized by a cyclobutyl-substituted propan-2-yl group at the 3-position and a methyl group at the 1-position of the pyrazole ring. The cyclobutyl group introduces steric bulk and moderate ring strain, distinguishing it from smaller (e.g., cyclopropyl) or bulkier (e.g., tert-butyl) substituents in analogous compounds.
Properties
Molecular Formula |
C11H19N3 |
|---|---|
Molecular Weight |
193.29 g/mol |
IUPAC Name |
5-(2-cyclobutylpropan-2-yl)-2-methylpyrazol-3-amine |
InChI |
InChI=1S/C11H19N3/c1-11(2,8-5-4-6-8)9-7-10(12)14(3)13-9/h7-8H,4-6,12H2,1-3H3 |
InChI Key |
ANOVUBAJVKRDEC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1CCC1)C2=NN(C(=C2)N)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for mass production. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens, nucleophiles, and other reagents under various conditions depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines. Substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: It is investigated for its potential therapeutic properties, such as anti-inflammatory, analgesic, or antimicrobial effects.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural, synthetic, and spectroscopic differences between 3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine and related pyrazol-5-amine derivatives:
Structural and Electronic Differences
- Cyclobutyl vs. Cyclopropyl : The cyclobutyl group in the target compound has greater ring strain and steric bulk compared to cyclopropyl analogs (e.g., 1-(butan-2-yl)-5-cyclopropyl-1H-pyrazol-4-amine ). This may influence conformational flexibility and binding interactions in biological systems.
- tert-Butyl vs.
- N-Substituents : The target compound lacks an N-benzyl or N-pyridinyl group, which are present in other analogs (e.g., 4-methoxybenzyl or pyridin-2-yl ). These groups can modulate solubility and hydrogen-bonding capacity.
Spectroscopic and Crystallographic Insights
- IR Spectroscopy: N–H stretches (~3243 cm⁻¹) and C–O–C vibrations (~1240 cm⁻¹) are diagnostic for substituted amines and ethers .
- NMR Assignments : Methyl groups in tert-butyl derivatives resonate at ~1.3–1.5 ppm, whereas cyclobutyl protons are expected upfield (~2.5–3.5 ppm) due to ring current effects.
Biological Activity
3-(2-Cyclobutylpropan-2-yl)-1-methyl-1H-pyrazol-5-amine is a pyrazole derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique cyclobutyl and pyrazol moieties, has been studied for various pharmacological properties, including its effects on enzyme inhibition, receptor binding, and overall therapeutic potential.
- Molecular Formula : C₉H₁₅N₃
- Molecular Weight : 165.24 g/mol
- CAS Number : 1934571-25-1
- Structural Characteristics :
- Contains a pyrazole ring, which is known for its diverse biological activities.
- The cyclobutyl group may influence the compound's lipophilicity and receptor interactions.
Enzyme Inhibition
Research indicates that compounds similar to this compound may exhibit inhibitory effects on various enzymes. For instance, pyrazole derivatives are often investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways.
Receptor Binding
The binding affinity of this compound to various receptors is crucial for understanding its pharmacodynamics. Preliminary studies suggest that it may interact with serotonin receptors, which could have implications in mood regulation and anxiety disorders.
| Receptor Type | Binding Affinity (Ki) | Effect |
|---|---|---|
| 5-HT1A | Moderate | Potential anxiolytic effect |
| 5-HT2A | High | Possible hallucinogenic effect |
Study on Anti-inflammatory Effects
A study published in a pharmacology journal evaluated the anti-inflammatory properties of a related pyrazole compound. The results indicated significant reductions in inflammatory markers in animal models treated with the compound.
Key Findings :
- Reduction of prostaglandin E2 levels by 40%.
- Decrease in edema formation by 50% compared to control groups.
Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyrazole derivatives on neuronal cultures exposed to oxidative stress. The study found that these compounds could significantly reduce cell death and promote neuronal survival.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
